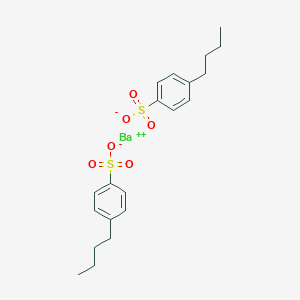

Barium(2+);4-butylbenzenesulfonate

Beschreibung

Barium(2+);4-butylbenzenesulfonate (chemical formula: $ \text{Ba(C}{10}\text{H}{13}\text{SO}3\text{)}2 $) is a metal-organic compound comprising a barium cation ($ \text{Ba}^{2+} $) and two 4-butylbenzenesulfonate anions. This compound is synthesized via the neutralization of 4-butylbenzenesulfonic acid with barium hydroxide or carbonate. It is characterized by its high thermal stability and low water solubility, properties typical of alkaline earth metal sulfonates. Applications include its use as a surfactant in high-temperature industrial processes, a corrosion inhibitor, and a stabilizer in polymer formulations. Its environmental and toxicological profiles are less well-documented compared to alkali metal sulfonates, though barium’s inherent toxicity necessitates careful handling .

Eigenschaften

IUPAC Name |

barium(2+);4-butylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14O3S.Ba/c2*1-2-3-4-9-5-7-10(8-6-9)14(11,12)13;/h2*5-8H,2-4H2,1H3,(H,11,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEARNIOVINVUCQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Barium(2+);4-butylbenzenesulfonate and Analogues

| Compound | Cation Charge | Water Solubility (g/100 mL) | Thermal Stability (°C) | Common Applications |

|---|---|---|---|---|

| Barium(2+);4-butylbenzenesulfonate | +2 | 0.12 (20°C) | >300 | High-temperature surfactants |

| Sodium 4-butylbenzenesulfonate | +1 | 45.8 (20°C) | ~200 | Detergents, emulsifiers |

| Calcium 4-butylbenzenesulfonate | +2 | 0.09 (20°C) | >280 | Lubricant additives, ion exchangers |

Key Observations :

- Cation Charge and Solubility: Divalent cations (Ba²⁺, Ca²⁺) reduce water solubility due to stronger ionic interactions with the sulfonate group compared to monovalent Na⁺. Barium’s lower solubility may limit its use in aqueous systems but enhances stability in non-polar matrices .

- Thermal Stability : Barium and calcium derivatives exhibit superior thermal resistance (>280°C) compared to sodium salts (~200°C), making them suitable for industrial processes requiring heat resistance.

Environmental and Regulatory Considerations

- Environmental Persistence: Sulfonate compounds are generally resistant to biodegradation. Barium(2+);4-butylbenzenesulfonate’s persistence is likely comparable to calcium analogues but less than perfluorinated sulfonates (e.g., PFOS, referenced in ).

- Sodium salts, being less toxic, dominate consumer applications .

Analytical Challenges

- Detection Methods : High-performance liquid chromatography (HPLC), as referenced in glycan analysis (), is adaptable for sulfonate quantification. However, barium’s low solubility complicates sample preparation, necessitating ion-pairing agents or advanced mass spectrometry (MS) techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.